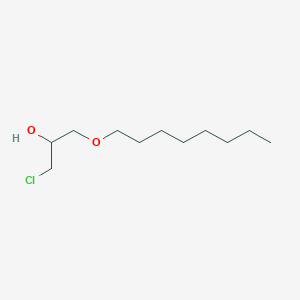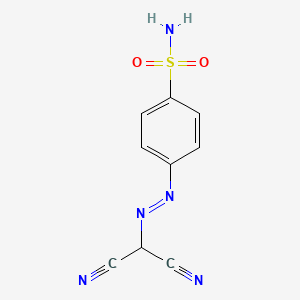
Benzenesulfonamide, p-((dicyanomethyl)azo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, p-((dicyanomethyl)azo)- is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a dicyanomethyl azo group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, p-((dicyanomethyl)azo)- typically involves the coupling of benzenesulfonyl chloride with a dicyanomethyl azo compound. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the coupling process, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of benzenesulfonamide, p-((dicyanomethyl)azo)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also includes purification steps such as recrystallization or chromatography to obtain the final compound in its pure form .
化学反応の分析
Types of Reactions
Benzenesulfonamide, p-((dicyanomethyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile employed .
科学的研究の応用
Benzenesulfonamide, p-((dicyanomethyl)azo)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to inhibit certain enzymes and proteins.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of benzenesulfonamide, p-((dicyanomethyl)azo)- involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as carbonic anhydrase, which plays a crucial role in various physiological processes. By inhibiting this enzyme, the compound can disrupt cellular functions, leading to its potential therapeutic effects. The molecular pathways involved include the inhibition of enzyme activity and interference with cellular metabolism .
類似化合物との比較
Similar Compounds
Benzenesulfonamide derivatives: Compounds with similar structures but different substituents on the benzenesulfonamide group.
Azo compounds: Compounds containing the azo group (-N=N-) but with different substituents.
Uniqueness
Benzenesulfonamide, p-((dicyanomethyl)azo)- is unique due to the presence of both the benzenesulfonamide and dicyanomethyl azo groups. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various applications. Its ability to inhibit specific enzymes and its potential therapeutic effects set it apart from other similar compounds .
特性
CAS番号 |
90323-46-9 |
|---|---|
分子式 |
C9H7N5O2S |
分子量 |
249.25 g/mol |
IUPAC名 |
4-(dicyanomethyldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C9H7N5O2S/c10-5-8(6-11)14-13-7-1-3-9(4-2-7)17(12,15)16/h1-4,8H,(H2,12,15,16) |
InChIキー |
LZKLFPQFCFFTEA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=NC(C#N)C#N)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)

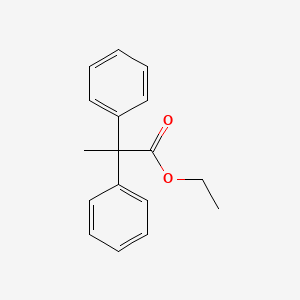
![N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide](/img/structure/B14008503.png)
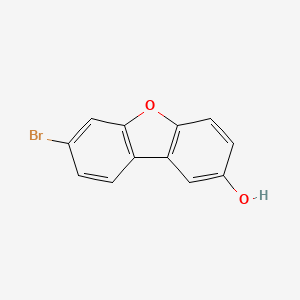
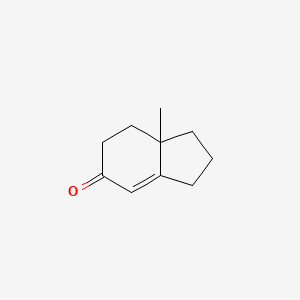
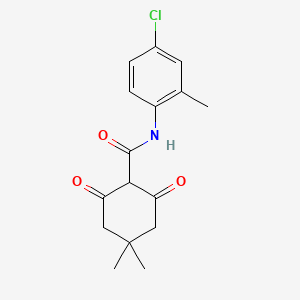
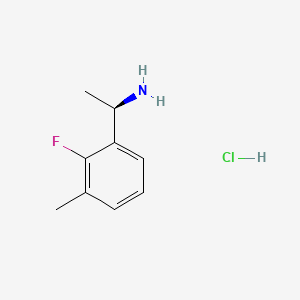
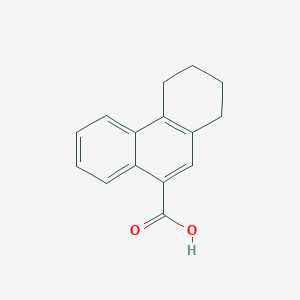
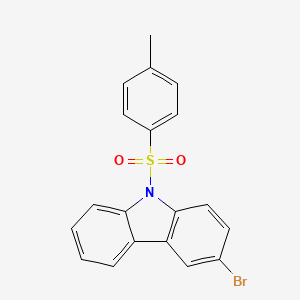
![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B14008547.png)
![2-[(Morpholin-4-yl)disulfanyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14008555.png)
